Product packaging for N-ethyl-2,6-difluoropyrimidin-4-amine(Cat. No.:CAS No. 165258-60-6)

N-ethyl-2,6-difluoropyrimidin-4-amine

Cat. No.: B062176
CAS No.: 165258-60-6
M. Wt: 159.14 g/mol
InChI Key: BBEUWZGGHMMVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Ethyl-2,6-difluoropyrimidin-4-amine (CAS 165258-60-6) is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 6 H 7 F 2 N 3 and a molecular weight of 159.14 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules. Research Applications and Value The core research value of this compound lies in its potential as a kinase inhibitor scaffold. The pyrimidine core is a privileged structure in drug discovery, and the specific substitution pattern of this molecule allows for targeted interactions with enzyme active sites. Research indicates that similar difluoropyrimidine compounds demonstrate potent inhibitory activity against key cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases are critical regulators of the cell cycle and transcriptional elongation, making them attractive targets for anticancer therapeutic research. The compound's mechanism of action typically involves acting as a Type I ATP-competitive inhibitor, where it binds to the active conformation of the kinase, potentially forming key hydrogen bonds with hinge region residues. Beyond its application in life sciences, this amine is also a valuable intermediate in organic synthesis. The fluorine atoms on the pyrimidine ring are excellent leaving groups, making the compound highly receptive to nucleophilic aromatic substitution reactions. This reactivity allows researchers to systematically functionalize the ring system, creating a diverse library of derivatives for structure-activity relationship (SAR) studies. Handling and Disclaimer This product is intended for research purposes and further manufacturing only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7F2N3 B062176 N-ethyl-2,6-difluoropyrimidin-4-amine CAS No. 165258-60-6

Properties

CAS No.

165258-60-6

Molecular Formula

C6H7F2N3

Molecular Weight

159.14 g/mol

IUPAC Name

N-ethyl-2,6-difluoropyrimidin-4-amine

InChI

InChI=1S/C6H7F2N3/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11)

InChI Key

BBEUWZGGHMMVED-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC(=N1)F)F

Canonical SMILES

CCNC1=CC(=NC(=N1)F)F

Synonyms

4-Pyrimidinamine,N-ethyl-2,6-difluoro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Published Research

The following compounds, derived from the provided evidence, serve as structural analogs for comparison:

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Rf Value (Solvent System) Key Features
N-ethyl-2,6-difluoropyrimidin-4-amine 2-F, 6-F, 4-NHCH₂CH₃ C₆H₇F₂N₃ Not reported Not reported High electronegativity, improved metabolic stability
N-(4-ethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (25) 2,6-CH₃, 4-NH(4-OCH₂CH₂C₆H₅) C₁₇H₁₉N₃O₂ 160.6–162.1 0.51 (EtOAc/hexane 1:3) Fused furan ring, ethoxyphenyl group
N-ethyl-N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (12) 2,6-CH₃, 4-N(CH₂CH₃)(4-OCH₃C₆H₅) C₁₈H₂₁N₃O₂ 87.6–88.7 0.30 (hexane/EtOAc 3:1) Dual alkyl/phenyl substitution, low melting point
N,N-diethyl-2,6-diphenylpyrimidin-4-amine 2,6-C₆H₅, 4-N(CH₂CH₃)₂ C₂₀H₂₁N₃ Not reported Not reported Bulky phenyl groups, lipophilic

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Methyl Groups : Fluorine’s electronegativity increases the pyrimidine ring’s electron-deficient nature, enhancing reactivity in nucleophilic substitution reactions compared to methyl-substituted analogs like compound 25 . This property may improve binding to biological targets requiring electron-poor aromatic systems.
  • Ethylamine vs.
  • Phenyl vs. Fluorine Substituents : Bulky phenyl groups (e.g., in N,N-diethyl-2,6-diphenylpyrimidin-4-amine ) increase lipophilicity but may reduce metabolic stability due to higher cytochrome P450 interaction. Fluorine’s small size balances lipophilicity and stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-2,6-difluoropyrimidin-4-amine, and how are intermediates characterized?

  • Methodology : A general procedure involves nucleophilic substitution reactions using 2,6-difluoropyrimidine derivatives with ethylamine under reflux conditions. Purification is achieved via column chromatography (e.g., EtOAc/hexane gradients), and intermediates are characterized by 1^1H NMR, melting points, and Rf values. For example, analogous compounds like N-ethyl-N-(4-methoxyphenyl) derivatives were synthesized with yields >80% using similar protocols .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodology : Routine characterization includes 1^1H NMR for regiochemical confirmation (e.g., distinguishing between 4- and 2-substituted isomers), TLC for monitoring reaction progress (Rf values), and elemental analysis. Melting points further validate crystalline purity. Advanced techniques like ESI-MS (e.g., m/z = 412.4 [M+H]+^+ in similar pyrimidines) may supplement structural confirmation .

Q. How can reaction conditions be optimized to improve yields during alkylation of pyrimidine scaffolds?

  • Methodology : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (reflux vs. room temperature), and stoichiometry of alkylating agents (e.g., ethyl bromide). For instance, N-ethylation of 4-aminopyrimidines in DMF with NaH as a base achieved >80% yields in related compounds .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound derivatives?

  • Methodology : Regioselective substitution at the 4-position is often hindered by competing 2-substitution. Strategies include using bulky directing groups (e.g., benzylamine in model reactions) or pre-functionalizing the scaffold. For example, 5-chloro-2,4,6-trifluoropyrimidine derivatives required column chromatography to isolate 4-amino regioisomers .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodology : Multi-target inhibition assays (e.g., kinase or receptor binding studies) using fluorescence polarization or radioligand displacement. Analogous compounds were evaluated for water solubility and potency in cellular models, with structural modifications (e.g., N-alkyl chain length) correlated to activity .

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in further functionalization?

  • Methodology : Computational studies (DFT) to map electron-deficient regions, paired with experimental kinetic profiling. Fluorine’s electron-withdrawing nature enhances electrophilicity at the 4-position, facilitating nucleophilic attacks, as seen in analogous difluoropyrimidines .

Data Contradiction and Mechanistic Analysis

Q. How can discrepancies in reported yields for N-ethylpyrimidine derivatives be resolved?

  • Methodology : Systematic comparison of reaction parameters (e.g., solvent, catalyst). For instance, N-ethylation with NaH in DMF gave 83% yield for compound 12, while alternative bases (e.g., K2_2CO3_3) in THF resulted in lower yields. Reproducibility hinges on moisture-free conditions and inert atmospheres .

Q. What mechanistic insights explain competing pathways during the synthesis of 4-aminopyrimidines?

  • Methodology : Isotopic labeling (e.g., 15^{15}N-ethylamine) to track substitution pathways, coupled with kinetic studies. Competing SNAr (nucleophilic aromatic substitution) and elimination-addition mechanisms may occur, with solvent polarity (e.g., DMSO vs. EtOH) influencing dominant pathways .

Tables for Key Data

Parameter Example from Evidence Reference
Yield Optimization83% for N-ethyl-N-(4-methoxyphenyl) derivative
Regioselectivity Challenge4-amino vs. 2-amino isomer separation required
Characterization1^1H NMR δ 2.36 (s, CH3_3), ESI-MS m/z 412.4
Biological AssayMulti-kinase inhibition screening

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.